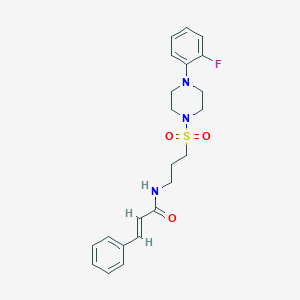
1-(4-Methoxyphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 7-amino-4-methylcoumarin (1) with various organic halides. Additionally, N-substituted derivatives are prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides. These synthetic pathways yield the desired compound, which can be characterized using techniques such as 1H-NMR , 13C-NMR , and mass spectrometry .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Antibiotic Resistance
Sulfonamide antibiotics, due to their persistence in the environment, raise concerns regarding the propagation of antibiotic resistance. Research has explored the degradation of sulfonamides in Microbacterium sp. strain BR1, revealing an unusual degradation pathway initiated by ipso-hydroxylation, followed by fragmentation. This mechanism, resulting in the elimination of the sulfonamide antibiotics, could have implications for mitigating antibiotic resistance spread (Ricken et al., 2013).
Chemical Synthesis and Drug Development
Research in the field of chemical synthesis has identified novel pathways and derivatives for potential therapeutic applications. For example, compounds incorporating the benzimidazole sulfoxide motif have been shown to possess potent activity as H+/K+-ATPase inhibitors, useful in treating conditions like gastric acid secretion disorders. The precise control of pyridine pKa and the stabilization of these compounds under physiological conditions are critical for their activity and stability (Ife et al., 1989).
Material Science and Polymer Chemistry
In materials science, sulfonated polyimides containing benzimidazole groups have been synthesized for applications in fuel cells. These polymers exhibit significant proton conductivity and water stability, making them suitable for use as polyelectrolyte membranes in fuel cell technology. The development of such materials is crucial for advancing energy conversion and storage technologies (Chen et al., 2010).
Antimicrobial and Anticancer Research
The exploration of sulfonamide derivatives for antimicrobial and anticancer applications continues to be a significant area of research. Novel sulfonamide compounds have been evaluated for their antimicrobial activities, showing potential as treatments against various bacterial and fungal strains. Additionally, the synthesis and evaluation of naphthoquinone derivatives containing a phenylaminosulfanyl moiety have demonstrated potent cytotoxic activity against cancer cell lines, indicating their promise as anticancer agents (Alsaedi et al., 2019; Ravichandiran et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(15-6-4-3-5-7-15)24-18-19-12-13-20(18)25(21,22)17-10-8-16(23-2)9-11-17/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXSYJXUQRJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

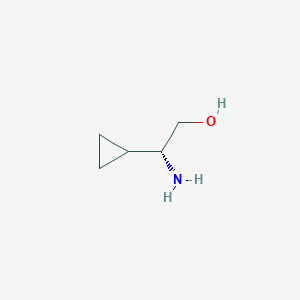
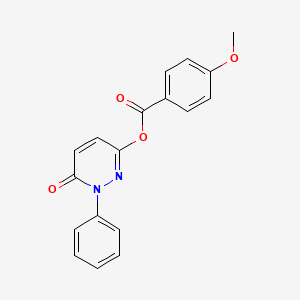
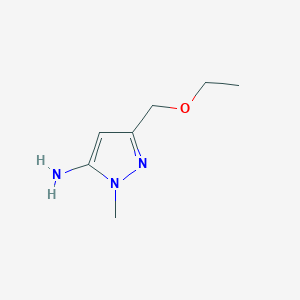
![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)
![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)
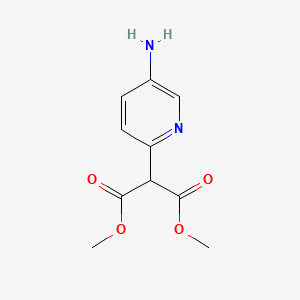
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
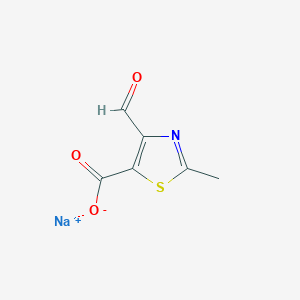
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)


![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)
